N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2S and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanisms
The compound's involvement in chemical synthesis highlights its potential in creating complex molecules through specific reactions. For instance, a study by Ledenyova et al. (2018) explores the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, resulting in N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement. This process, confirmed by X-ray analysis, is significant for understanding the compound's reactivity and potential applications in medicinal chemistry and material science Ledenyova, I. V., Falaleev, A. V., Shikhaliev, K., Ryzhkova, E. A., & Zubkov, F. (2018). Russian Journal of General Chemistry.
Heterocyclic Compound Synthesis
The compound's relevance extends to the synthesis of heterocyclic compounds, a crucial aspect of drug discovery and development. Mohareb et al. (2004) investigated the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward nitrogen nucleophiles, leading to the formation of various heterocyclic derivatives like pyrazole and pyrimidine. This versatility in reacting with different nucleophiles to form diverse heterocyclic frameworks underscores the compound's utility in synthesizing novel pharmacologically active molecules Mohareb, R., Sherif, S., Gaber, H., Ghabrial, S. S., & Aziz, S. I. (2004). Heteroatom Chemistry.
Anticancer and Anti-inflammatory Agents
Another significant application lies in the compound's potential to serve as a precursor for anticancer and anti-inflammatory agents. Research by Rahmouni et al. (2016) on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones showcases the compound's role in developing molecules with cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating its promise in cancer therapy and anti-inflammatory treatments Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic Chemistry.
Crystal Structure and Material Science
The study of the compound's crystal structure, as conducted by Prabhuswamy et al. (2016), provides insights into its molecular conformation and stability, which are essential for designing materials with specific properties. The crystal and molecular structure analysis aids in understanding the intermolecular interactions and their implications for material science applications Prabhuswamy, M., Kumara, K., Pavithra, G., Kumar, K., & Lokanath, N. K. (2016). Chemical Data Collections.
Antibacterial Agents
Furthermore, the compound's framework serves as a foundation for developing novel antibacterial agents, as demonstrated by Palkar et al. (2017) in their synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. These compounds exhibited promising antibacterial activity, highlighting the potential of such molecular scaffolds in addressing antibiotic resistance Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R. (2017). Medicinal Chemistry Research.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2S/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIHMYRWUWAKOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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